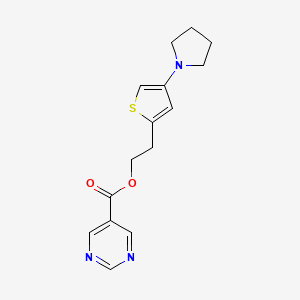
2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a pyrimidine carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate typically involves multi-step organic reactionsThe final step involves the formation of the pyrimidine carboxylate group under controlled conditions, often using a combination of reagents such as base catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .
Applications De Recherche Scientifique
2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers
Mécanisme D'action
The mechanism of action of 2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various receptors and enzymes, modulating their activity. The thiophene ring can participate in electron transfer processes, while the pyrimidine carboxylate group can form hydrogen bonds and other interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxylate: Similar structure but with a phenyl group instead of a thiophene ring.
2-(Pyridin-2-yl)pyrimidine derivatives: Similar pyrimidine core but with different substituents on the pyridine ring
Uniqueness
2-(4-(Pyrrolidin-1-yl)thiophen-2-yl)ethyl pyrimidine-5-carboxylate is unique due to the combination of its pyrrolidine, thiophene, and pyrimidine carboxylate groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development .
Propriétés
Formule moléculaire |
C15H17N3O2S |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
2-(4-pyrrolidin-1-ylthiophen-2-yl)ethyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H17N3O2S/c19-15(12-8-16-11-17-9-12)20-6-3-14-7-13(10-21-14)18-4-1-2-5-18/h7-11H,1-6H2 |
Clé InChI |
UHNZYQHAOUGQRC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CSC(=C2)CCOC(=O)C3=CN=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate](/img/structure/B12925044.png)
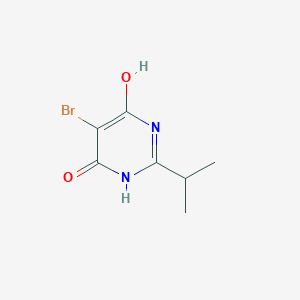
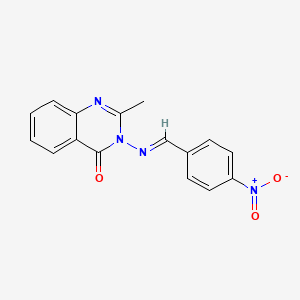
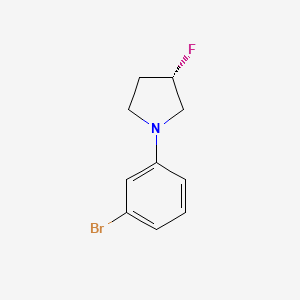
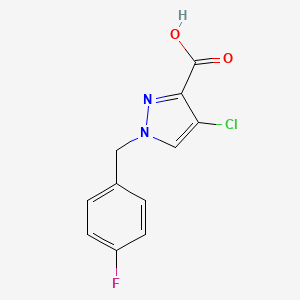
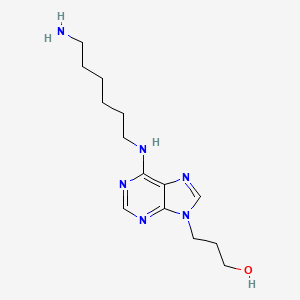

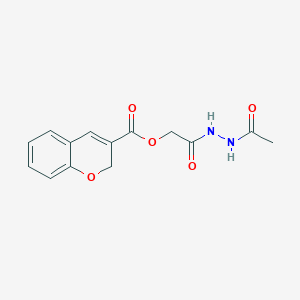
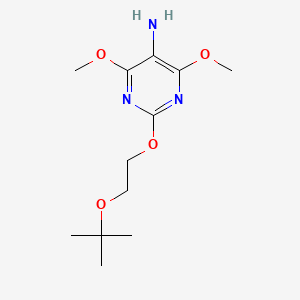
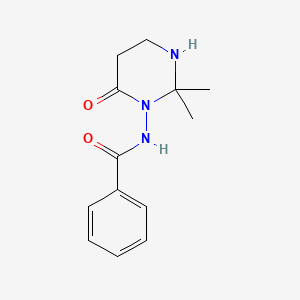

![Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B12925140.png)


